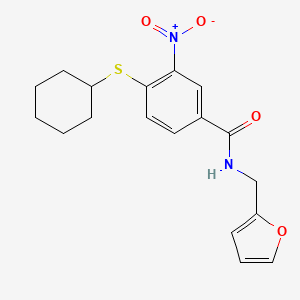![molecular formula C15H10BrF3N4 B6043898 5-bromo-1H-indole-3-carbaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6043898.png)
5-bromo-1H-indole-3-carbaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1H-indole-3-carbaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The synthesis of this compound has been achieved through various methods, and it has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-bromo-1H-indole-3-carbaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of various enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-1H-indole-3-carbaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone is its potential applications in cancer research. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. However, there are also some limitations to its use in lab experiments. One of the main limitations is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of 5-bromo-1H-indole-3-carbaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone in scientific research. One potential direction is the development of new cancer therapies based on this compound. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer therapies. Another potential direction is the study of its anti-inflammatory and antioxidant properties. It may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Synthesemethoden
The synthesis of 5-bromo-1H-indole-3-carbaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone has been achieved through various methods. One of the most common methods involves the reaction of 5-bromoindole-3-carbaldehyde with 5-(trifluoromethyl)-2-pyridinylhydrazine in the presence of a base. The reaction takes place under reflux conditions and yields the desired product in good yields. Other methods involve the use of different reagents and catalysts, but the overall principle remains the same.
Wissenschaftliche Forschungsanwendungen
5-bromo-1H-indole-3-carbaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone has been found to have a variety of scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It has also been found to inhibit the activity of various enzymes that are involved in the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N4/c16-11-2-3-13-12(5-11)9(6-20-13)7-22-23-14-4-1-10(8-21-14)15(17,18)19/h1-8,20H,(H,21,23)/b22-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYYRDJQBSTFSO-QPJQQBGISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=NNC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)/C=N/NC3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6043819.png)
![4-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]butanenitrile](/img/structure/B6043826.png)
![6-O-{1-[(benzyloxy)carbonyl]prolyl}hexopyranose](/img/structure/B6043833.png)
![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B6043835.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3,3,3-trifluoropropanamide](/img/structure/B6043842.png)
![2-(4-chloro-2-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)-N-cyclopentylacetamide](/img/structure/B6043855.png)

![2-[(3-iodobenzoyl)amino]benzamide](/img/structure/B6043868.png)
![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl](1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6043872.png)
![7-(cyclohexylmethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043875.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylspiro[2.4]heptane-1-carboxamide](/img/structure/B6043884.png)

![N-(2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B6043918.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6043924.png)
